molecular formula C25H30N4O3S2 B3305088 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone CAS No. 922463-29-4

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

Cat. No.: B3305088
CAS No.: 922463-29-4
M. Wt: 498.7 g/mol
InChI Key: UWRYGZIIXWGUQD-UHFFFAOYSA-N
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Description

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone: is a complex organic compound that features a combination of benzothiazole, piperazine, and tosylpiperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 6-methylbenzothiazole-2-carboxylic acid with piperazine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the piperazine derivative. Subsequently, the tosylpiperidine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The tosyl group can be reduced to toluene derivatives.

  • Substitution: : The piperazine and piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Toluene derivatives.

  • Substitution: : Various substituted piperazines or piperidines.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for developing new pharmaceuticals, particularly in the area of antipsychotic and anti-inflammatory drugs.

  • Industry: : Its derivatives can be used in the production of advanced materials and chemical sensors.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in the context of antipsychotic drugs, it may act as a dopamine or serotonin antagonist, affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzothiazole derivatives, piperazine-based compounds, and tosylpiperidine derivatives. the precise arrangement and substitution pattern of this compound set it apart, potentially leading to unique biological and chemical properties.

List of Similar Compounds

  • Benzothiazole derivatives: : Various compounds featuring the benzothiazole core.

  • Piperazine-based compounds: : Compounds containing the piperazine ring.

  • Tosylpiperidine derivatives: : Compounds with the tosylpiperidine moiety.

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2/c1-18-3-6-21(7-4-18)34(31,32)29-11-9-20(10-12-29)24(30)27-13-15-28(16-14-27)25-26-22-8-5-19(2)17-23(22)33-25/h3-8,17,20H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRYGZIIXWGUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

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